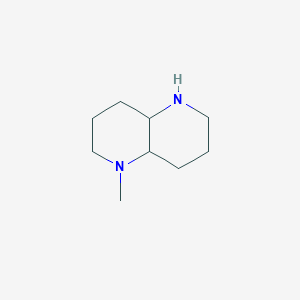

1-Methyldecahydro-1,5-naphthyridine

Descripción

Contextualization within the Naphthyridine Chemical Landscape

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a molecular structure consisting of two fused pyridine (B92270) rings. They belong to a larger group of compounds known as diazanaphthalenes, which have a naphthalene (B1677914) framework where two carbon atoms are replaced by nitrogen atoms. acs.org Specifically, in naphthyridines, each of the two rings contains one nitrogen atom. acs.org

There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic system. These isomers are: 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. acs.org The nomenclature for these compounds was officially indexed in Chemical Abstracts as "naphthyridines" in 1936. nih.gov

The full hydrogenation of the aromatic naphthyridine core results in the formation of a saturated bicyclic system known as decahydronaphthyridine. mdpi.com The focus of this article, 1-Methyldecahydro-1,5-naphthyridine, is a derivative of the decahydro-1,5-naphthyridine (B2828593) scaffold, which is also commonly referred to as 1,5-diazadecalin. nih.govnih.gov This scaffold features nitrogen atoms at positions 1 and 5 of the fused ring system.

| Property | Decahydro-1,5-naphthyridine | This compound |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂ nih.gov | C₉H₁₈N₂ |

| Molar Mass | 140.23 g/mol nih.gov | 154.26 g/mol |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine nih.gov | 1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |

| Synonyms | 1,5-Diazadecalin nih.gov | 1-Methyl-1,5-diazadecalin |

Historical Perspectives on Saturated Naphthyridine Synthesis and Investigation

The investigation of naphthyridine chemistry dates back nearly a century. The first synthesis of the parent unsubstituted 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda. nih.gov They successfully adapted the Skraup quinoline (B57606) synthesis, a classic method involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, by applying it to 3-aminopyridine (B143674). nih.gov

Classical synthetic routes for constructing the 1,5-naphthyridine core, such as the Skraup, Friedländer, and Gould-Jacobs reactions, primarily yield the aromatic system. nih.govmdpi.com The synthesis of the saturated decahydro-1,5-naphthyridine scaffold often involves different strategies. A common approach is the reduction of partially or fully unsaturated precursors. For instance, tetrahydro- and decahydro-1,5-naphthyridines can be viewed as intermediates that are susceptible to oxidation to form the aromatic 1,5-naphthyridine. nih.govmdpi.com

More targeted syntheses of perhydro-1,5-naphthyridines (another term for decahydronaphthyridines) have been developed. One such method involves the catalytic hydrogenation of unsaturated pyridone derivatives, which are themselves prepared through multi-step heterocyclization reactions. rsc.org The synthesis of this compound would typically follow the creation of the core decahydro-1,5-naphthyridine scaffold, with a subsequent N-alkylation step to introduce the methyl group onto one of the nitrogen atoms. mdpi.com

Significance of the Decahydro-1,5-naphthyridine Scaffold in Chemical Biology and Organic Synthesis

The rigid, three-dimensional structure of the decahydro-1,5-naphthyridine scaffold makes it a valuable building block in several areas of chemical science. rsc.org

In organic synthesis, saturated naphthyridines serve as versatile scaffolds for the construction of compound libraries. The nitrogen atoms in the ring system provide reactive sites for further functionalization. For example, the N1 nitrogen in tetrahydro-1,5-naphthyridines can act as a nucleophile, reacting with a wide array of electrophilic reagents to create a diverse set of molecules. nih.gov This modular approach is highly valuable in the discovery of new chemical entities.

In the field of chemical biology and medicinal chemistry, the decahydro-1,5-naphthyridine core is recognized for its potential as a key structural element in biologically active molecules. encyclopedia.pubnih.gov Researchers have designed and synthesized conformationally constrained analogues of potent neurokinin-1 (NK1) receptor antagonists using the perhydro-1,5-naphthyridine framework. rsc.org While many of the reported biological activities are for the aromatic 1,5-naphthyridine derivatives—which have been identified as inhibitors of targets like the TGF-beta type I receptor and Aurora kinases—the underlying scaffold is the common feature. nih.govnih.gov The saturated scaffold provides a distinct geometric and electronic profile that can be exploited to achieve specific binding to biological targets.

Furthermore, the broader naphthyridine family is known for its ability to act as ligands in coordination chemistry, forming complexes with various metals. mdpi.comwikipedia.org This property opens up applications in catalysis and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDLYZLEIVJSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyldecahydro 1,5 Naphthyridine and Its Analogs

Stereoselective Synthesis of 1-Methyldecahydro-1,5-naphthyridine

Achieving stereochemical control is critical when synthesizing specific isomers of substituted decahydronaphthyridines like this compound. This involves controlling the orientation of the methyl group at the N1 position and the relative stereochemistry of the two fused rings at the bridgehead carbons (ring junction).

The synthesis of a single enantiomer or diastereomer of this compound requires stereoselective methods. Diastereoselectivity can often be achieved during the reduction of a partially saturated intermediate. For example, the hydrogenation of a substituted tetrahydronaphthyridine can be influenced by the existing stereocenters in the molecule, leading to a preferential formation of one diastereomer of the decahydro product.

Enantioselective synthesis can be more challenging and may involve several approaches:

Asymmetric Catalysis: Using a chiral catalyst during a key bond-forming step, such as the Povarov reaction or a hydrogenation step, can induce enantioselectivity.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step.

Resolution: Synthesizing a racemic mixture of the final product or a key intermediate and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

For instance, a Sharpless asymmetric epoxidation has been used in the enantioselective total synthesis of a complex fused 1,5-naphthyridine (B1222797), demonstrating the application of asymmetric reactions in this chemical space. nih.gov

The decahydro-1,5-naphthyridine (B2828593) core can exist as cis or trans isomers, depending on the relative orientation of the hydrogen atoms at the C4a and C8a bridgehead positions. The cis isomer is often the thermodynamically more stable product. nih.gov

Control over this ring junction stereochemistry is typically established during the reduction of the aromatic or partially aromatic precursor. The conditions of catalytic hydrogenation can influence the diastereoselectivity of the ring junction. For example, the substrate's adsorption onto the catalyst surface can favor the formation of the cis-fused product where both rings are on the same side relative to the plane of the catalyst.

The synthesis of cis-1-methyldecahydro-1,5-naphthyridine would involve the N-methylation of a pre-formed cis-decahydro-1,5-naphthyridine scaffold or integrating the methylation step earlier in a synthesis that maintains stereochemical control. N-alkylation reactions on the parent ring system are common, often proceeding through standard S_N2 reactions with alkyl halides. mdpi.com The stereochemistry of the starting decahydro-1,5-naphthyridine would be retained during such a methylation step.

Methylation and N-Alkylation Strategies for this compound

The introduction of a methyl group at the N-1 position or other alkyl groups at the nitrogen centers is a key synthetic step that significantly influences the compound's properties. This can be achieved either after the heterocyclic ring system has been constructed or by using precursors that already contain the desired alkyl group.

A common and direct approach to synthesize this compound is the selective methylation of the parent decahydro-1,5-naphthyridine scaffold after its formation. This method relies on the nucleophilic character of the nitrogen atoms in the ring system. The reaction typically involves treating the pre-formed scaffold with a suitable methylating agent.

N-alkylation reactions are frequently performed on saturated or partially saturated naphthyridine systems. mdpi.com For instance, the N-alkylation of tetrahydro-1,5-naphthyridine derivatives has been successfully carried out using alkyl halides like iodoethane (B44018) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). mdpi.com This same principle is applied for methylation, where an agent like methyl iodide would be used to introduce the methyl group onto one of the nitrogen atoms. The selectivity of methylation (N-1 vs. N-5) can often be controlled by the specific reaction conditions and the steric and electronic environment of the nitrogen atoms within the decahydro-1,5-naphthyridine ring. Alkyl halides are known to react readily with 1,5-naphthyridines to yield N-alkylsubstituted products. nih.gov

An alternative strategy involves incorporating the N-methyl group during the initial cyclization reactions that form the naphthyridine ring. This approach requires the use of a starting material that already contains the N-methyl moiety. Classical synthetic routes for the 1,5-naphthyridine core, such as the Skraup or Friedländer synthesis, typically utilize 3-aminopyridine (B143674) derivatives. mdpi.com

Derivatization Strategies for this compound Scaffolds

Beyond simple methylation, the derivatization of the this compound scaffold at both carbon and nitrogen centers is crucial for exploring and optimizing biological activity. These strategies allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Modifying the carbon backbone of the naphthyridine ring is a key strategy for fine-tuning molecular properties. While direct C-H functionalization on the saturated decahydro system is challenging, derivatization is often planned from more unsaturated precursors.

Electrophilic Substitution: In aromatic 1,5-naphthyridine systems, thermal reaction of derivatives like 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide can lead to C-alkylation products through a proposed electrophilic substitution mechanism. rsc.org

Metalation and Cross-Coupling: A versatile method for functionalizing carbon centers involves a deprotometalation-iodolysis sequence. This creates an iodinated intermediate at a specific carbon position (e.g., C-4), which can then undergo further reactions, such as amination, to introduce diverse functional groups. nih.gov

The nitrogen atoms in the 1,5-naphthyridine scaffold are primary sites for derivatization due to their nucleophilicity. This allows for the introduction of a wide array of substituents.

N-Alkylation and N-Acylation: The nitrogen at the N-1 position can react as a nucleophile with a broad range of electrophilic reagents. nih.gov Beyond simple alkyl halides, this includes reactions with isocyanates, tosyl halides, and epoxides to introduce varied functional groups. nih.gov

Reductive Alkylation: Fused tetrahydro nih.govdigitallibrary.co.innaphthyridine systems can undergo reductive alkylation, which is another common method for introducing alkyl groups at the nitrogen centers. mdpi.com

The synthetic strategies for derivatization are systematically employed to generate libraries of related compounds. By testing these libraries, researchers can establish clear structure-activity relationships (SAR), which guide the design of more potent and selective molecules.

Studies on novel bacterial topoisomerase inhibitors (NBTIs) have demonstrated the importance of substitutions on the 1,5-naphthyridine core. nih.gov A 24-membered library was constructed by leveraging the reactivity of the N-1 nitrogen in tetrahydro-1,5-naphthyridines with various electrophiles. nih.gov SAR studies on these libraries revealed that only a narrow range of substituents at specific positions are tolerated for optimal antibacterial activity. nih.gov For example, in one series of oxabicyclooctane-linked NBTIs, an alkoxy (methoxy) or cyano group at the C-2 position and a halogen or hydroxyl group at the C-7 position were found to be preferable. nih.gov Substitutions at other carbon positions were generally detrimental to activity. nih.gov Further studies on N-1 substituted 1,5-naphthyridin-2-one analogs led to the identification of compounds with improved potency and a broader antibacterial spectrum. nih.gov

Interactive Data Table: Structure-Activity Relationship (SAR) Findings for 1,5-Naphthyridine Analogs

The following table summarizes key findings from SAR studies on 1,5-naphthyridine derivatives developed as novel bacterial topoisomerase inhibitors (NBTIs).

| Position of Substitution | Preferred Substituents | Impact on Activity | Reference |

| C-2 | Methoxy (-OCH3), Cyano (-CN) | Optimal antibacterial activity and spectrum | nih.gov |

| C-7 | Halogen (F, Cl), Hydroxyl (-OH) | Optimal antibacterial activity and spectrum | nih.gov |

| C-3, C-4, C-6 | Various | Substitutions generally have a detrimental effect on activity | nih.gov |

| N-1 | Cyanomethyl (-CH2CN) | Led to improved potency and spectrum in naphthyridinone analogs | nih.gov |

Advanced Structural Characterization and Conformational Analysis of 1 Methyldecahydro 1,5 Naphthyridine

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of compounds like 1-methyldecahydro-1,5-naphthyridine. Each technique provides unique insights into the connectivity and environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit a complex pattern of signals due to the numerous non-equivalent protons in the two fused six-membered rings. The protons on the carbon atoms adjacent to the nitrogen atoms would be deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) protons in the rings. libretexts.orgopenstax.org A particularly distinctive feature would be the signal for the N-methyl group, which typically appears as a sharp singlet in the range of δ 2.2-2.6 ppm. libretexts.orgopenstax.org The coupling patterns of the ring protons would provide valuable information about their relative stereochemistry (axial vs. equatorial).

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the decahydronaphthyridine skeleton would resonate in the aliphatic region. Similar to the proton signals, the carbons bonded to the nitrogen atoms would be deshielded and appear at a lower field. For instance, in N-methylcyclohexylamine, the carbon atom attached to the nitrogen is shifted downfield by about 24 ppm compared to other ring carbons. libretexts.orgopenstax.org The N-methyl carbon would also produce a characteristic signal.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, helping to trace the connectivity within the ring system. HSQC spectra would correlate each proton signal with its directly attached carbon atom, providing a robust framework for the complete assignment of the NMR data.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.6 (s, 3H) | ~40-45 |

| C-H (adjacent to N) | 2.5 - 3.5 (m) | ~50-65 |

| C-H (ring) | 1.2 - 2.0 (m) | ~20-40 |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most pertinent information would be related to the vibrations of the C-N and C-H bonds.

As a tertiary amine, this compound would not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. libretexts.orgrockymountainlabs.comorgchemboulder.comspectroscopyonline.com The IR spectrum would be dominated by the C-H stretching vibrations of the methyl and methylene groups, which appear in the 2800-3000 cm⁻¹ range. rockymountainlabs.com The C-N stretching vibrations of aliphatic amines are generally observed as medium to weak bands in the 1020-1250 cm⁻¹ region. orgchemboulder.com

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2800 - 3000 | Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Stretch | Absent | - |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For alkylamines, a characteristic fragmentation pathway is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This results in the formation of a resonance-stabilized, nitrogen-containing cation. openstax.org

For this compound, several α-cleavage pathways are possible, leading to a series of fragment ions. The fragmentation of N-methylpiperidine, a related cyclic amine, shows a base peak at m/z 98, resulting from the loss of a hydrogen atom, and other significant fragments. nih.govnist.govscholars.directnih.gov Similarly, the mass spectrum of N-ethylpropylamine displays peaks corresponding to the different possible α-cleavages. openstax.org The analysis of the fragmentation pattern of this compound would provide crucial evidence for its bicyclic structure and the presence of the methyl group on one of the nitrogen atoms.

Conformational Analysis of Decahydronaphthyridine Ring Systems

The decahydronaphthyridine ring system is analogous to decalin, and its conformational behavior can be understood by considering the principles established for cyclohexane (B81311) and its fused-ring derivatives. yale.edulibretexts.orgyoutube.com

The two six-membered rings in decahydronaphthyridine can, in principle, adopt chair or boat conformations. However, the chair conformation is significantly more stable due to lower torsional and steric strain. yale.eduyoutube.com The fusion of the two rings can be either cis or trans. In trans-decalin, the two rings are fused in a way that makes ring flipping impossible without breaking bonds, resulting in a rigid structure. yale.edulibretexts.org In contrast, cis-decalin is flexible and can undergo a chair-chair interconversion, where both rings flip simultaneously. yale.edulibretexts.orgpearson.com

Influence of N-Methyl Substitution on Preferred Conformations

The conformational landscape of decahydro-1,5-naphthyridine (B2828593) is complex, with the potential for both cis- and trans-fused ring systems, each of which can exist in various chair and boat-like conformations. The addition of a methyl group at the N1 position introduces further conformational variables, primarily concerning the orientation of this new substituent.

In principle, the N-methyl group can adopt either an axial or an equatorial position. The preference for one orientation over the other is dictated by a delicate balance of steric interactions. Generally, in saturated heterocyclic rings like piperidine (B6355638), a substituent on the nitrogen atom prefers an equatorial orientation to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the same ring. This principle is expected to be a significant factor in the conformational equilibrium of this compound.

Theoretical studies and analogies drawn from related N-methylated piperidine and decalin systems suggest that the most stable conformers of cis- and trans-1-methyldecahydro-1,5-naphthyridine will feature both six-membered rings in a chair conformation. In the case of the trans-fused isomer, the ring system is relatively rigid, and the N-methyl group is likely to be locked into an equatorial position to avoid severe steric clashes.

For the more flexible cis-fused isomer, ring inversion is possible, allowing for the interconversion between conformers where the N-methyl group is axial and equatorial. However, the energetic penalty associated with placing the methyl group in an axial position, leading to unfavorable steric interactions with the syn-axial hydrogens, strongly suggests that the conformer with the equatorial N-methyl group will be predominantly populated at equilibrium.

It is also important to consider the potential for pseudoallylic strain if there are sp2-hybridized centers adjacent to the nitrogen, as seen in N-acylpiperidines. nih.gov While this compound is a fully saturated system, any modifications that introduce unsaturation could dramatically alter the conformational preferences, potentially favoring an axial orientation for the N-methyl group. nih.gov

Table 1: Predicted Predominant Conformer of this compound

| Isomer | Ring Fusion | N-Methyl Orientation | Predominant Conformation |

| trans | trans | Equatorial | Chair-Chair |

| cis | cis | Equatorial | Chair-Chair |

Chiroptical Properties and Absolute Stereochemical Assignment

The presence of multiple stereocenters in this compound renders it a chiral molecule, capable of rotating the plane of polarized light. The determination of its absolute configuration is crucial for understanding its interaction with other chiral molecules and biological systems. Chiroptical spectroscopic techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for this purpose.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Both ORD and CD spectroscopy rely on the differential interaction of a chiral molecule with left and right circularly polarized light. creative-biostructure.com ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. creative-biostructure.com

For a chiral molecule like this compound, the ORD spectrum would be expected to show a plain curve if no chromophores are present that absorb light in the measured wavelength range. The sign of the Cotton effect, a characteristic feature in ORD and CD spectra in the region of an absorption band, is directly related to the absolute configuration of the molecule.

While specific ORD and CD spectral data for this compound are not extensively documented in publicly available literature, general principles can be applied. The nitrogen atom's lone pair of electrons can act as a chromophore, and its spatial arrangement relative to the rest of the chiral framework will significantly contribute to the chiroptical properties.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ORD or CD spectrum with that of a related compound of known absolute stereochemistry. Alternatively, theoretical calculations of ORD and CD spectra for different enantiomers can be performed and compared with the experimental data to assign the correct absolute configuration.

The introduction of the N-methyl group can influence the chiroptical properties in several ways. It can alter the conformational equilibrium, and the preferred conformer will dominate the observed spectrum. Furthermore, the methyl group itself can have a small but measurable electronic effect on the nitrogen chromophore, subtly modifying the ORD and CD curves.

In the absence of specific experimental data, a hypothetical analysis would involve synthesizing an enantiomerically pure sample of this compound and measuring its ORD and CD spectra. These experimental spectra would then be compared with theoretically calculated spectra for the (R) and (S) configurations at each stereocenter to make an unambiguous assignment of the absolute stereochemistry.

Reactivity and Mechanistic Studies of 1 Methyldecahydro 1,5 Naphthyridine

Reactivity Patterns of Saturated Bicyclic Amines

Saturated bicyclic amines, such as 1-methyldecahydro-1,5-naphthyridine, exhibit distinct reactivity patterns influenced by their stereoelectronic properties. The rigid bicyclic framework imposes specific geometric constraints that affect the accessibility and reactivity of the nitrogen lone pairs and peripheral C-H bonds.

Electrophilic Substitution on Peripheral Positions

The functionalization of C-H bonds at positions peripheral to the nitrogen atoms in saturated cyclic amines is a key strategy for modifying these scaffolds. researchgate.net Recent advancements have focused on direct α-functionalization, which can proceed through various reactive intermediates, including α-amino cations, α-amino anions, and α-amino radicals. nih.gov Transition-metal-catalyzed reactions have also emerged as a powerful tool for this purpose. nih.gov While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of saturated cyclic amine reactivity suggest that such substitutions are feasible, likely at the α-positions to the nitrogen atoms. The development of methods for the direct α-functionalization of saturated nitrogen heterocycles is an area of increasing interest. researchgate.net

Nucleophilic Reactivity of Nitrogen Atoms

The nitrogen atoms in saturated bicyclic amines are nucleophilic due to the presence of lone pairs of electrons. Their reactivity is influenced by steric hindrance and the hybridization of the nitrogen atom. nih.govmasterorganicchemistry.com In bicyclic systems, the geometry can "tie back" alkyl groups, potentially enhancing nucleophilicity compared to acyclic analogues. masterorganicchemistry.com For instance, the nucleophilicity of the amino group attached to the bridgehead position of bicyclic systems is tuned by a combination of low steric hindrance and high intrinsic nucleophilicity. nih.gov The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being stronger nucleophiles than primary amines. masterorganicchemistry.comacs.org However, steric bulk can diminish this reactivity. masterorganicchemistry.com In the context of this compound, both nitrogen atoms can act as nucleophiles. The tertiary nitrogen, bearing the methyl group, and the secondary nitrogen will exhibit different reactivities based on their steric and electronic environments. The geometry of the bicyclic system in this compound likely influences the C-N-C bond angles, which in turn affects the dipole moment and nucleophilicity. reddit.com

Oxidation (e.g., conversion of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines) and Reduction Chemistry

The oxidation of saturated and partially saturated naphthyridine derivatives to their aromatic counterparts is a well-established transformation. Tetrahydro- and decahydro-1,5-naphthyridines can be oxidized to aromatic 1,5-naphthyridines. nih.gov For example, 1,2,3,4-tetrahydro-1,5-naphthyridines can be aromatized at high temperatures using reagents like selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov More contemporary methods involve metal-mediated aromatization, such as the use of visible-light photoredox catalysis in conjunction with cobalt catalysis for the acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines. nih.govmdpi.com

Conversely, the reduction of the aromatic 1,5-naphthyridine (B1222797) ring system can lead to the formation of decahydro-1,5-naphthyridines. While specific protocols for the direct reduction of 1,5-naphthyridine to this compound were not detailed in the search results, the synthesis of related perhydro-1,5-naphthyridine derivatives has been achieved through catalytic hydrogenation of unsaturated precursors. rsc.org The synthesis of tetrahydro-1,6-naphthyridines has been accomplished via asymmetric reduction of the corresponding dihydronaphthyridine. nih.gov

Derivatization via Cross-Coupling Reactions at Functionalized Sites

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of the 1,5-naphthyridine scaffold, these reactions are crucial for introducing a wide array of functional groups. researchgate.netnih.gov While direct cross-coupling on the saturated decahydro-1,5-naphthyridine (B2828593) core is not explicitly described, the functionalization of the aromatic 1,5-naphthyridine ring followed by reduction presents a viable synthetic route.

Halogenated 1,5-naphthyridines are common precursors for cross-coupling reactions. nih.gov For instance, cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents have been shown to be highly efficient for the functionalization of various positions on the naphthyridine ring. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are also widely employed. mdpi.comresearchgate.net For example, a Suzuki coupling has been used to introduce aryl groups at the 2-position of the 1,5-naphthyridine ring. dundee.ac.uk Furthermore, Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, allows for the introduction of amino substituents. nih.gov These functionalized aromatic 1,5-naphthyridines could then potentially be reduced to the corresponding decahydro derivatives.

| Coupling Reaction | Catalyst/Reagents | Substrate | Product | Yield | Reference |

| Cobalt-catalyzed | CoCl2, Organomagnesium/zinc | Halogenated naphthyridines | Alkylated/arylated naphthyridines | Good to high | nih.gov |

| Suzuki | Pd(dppf)Cl2, K3PO4 | 2,8-dichloro-1,5-naphthyridine | 2-aryl-8-chloro-1,5-naphthyridine | - | dundee.ac.uk |

| Stille | Pd(PPh3)4 | Chloronitropyridine | 1,5-naphthyridine derivative | Good | nih.gov |

| Buchwald-Hartwig | Palladium, XantPhos | 2-chloro-1,5-naphthyridine | 2-amino-1,5-naphthyridine | - | nih.gov |

Metal Complexation and Coordination Chemistry

The nitrogen atoms of the 1,5-naphthyridine scaffold are excellent donors for metal coordination, leading to a rich coordination chemistry. nih.gov The relative nucleophilicity of these nitrogen atoms allows them to act as ligands for a variety of transition metals. mdpi.com

Characterization of Coordination Modes and Stability Constants of this compound

The coordination chemistry of this compound is a specialized area of study within the broader field of naphthyridine chemistry. While extensive research exists on the coordination of the parent aromatic compound, 1,5-naphthyridine, and its derivatives, specific and detailed investigations into the coordination modes and stability constants of the saturated and methylated derivative, this compound, are not extensively documented in publicly available research. However, based on the structural features of the molecule and the well-established principles of coordination chemistry, its potential coordination behavior can be inferred.

Coordination Modes:

This compound possesses two tertiary amine nitrogen atoms within a decalin-like fused ring system. The stereochemistry of the ring fusion (cis or trans) and the orientation of the lone pairs on the nitrogen atoms will significantly influence its coordination behavior. The two nitrogen atoms can potentially act as donor sites, allowing the molecule to function as a bidentate ligand, forming a chelate ring with a metal ion. The size of this chelate ring and the conformational rigidity of the decahydronaphthyridine backbone are critical factors in determining the stability and geometry of the resulting metal complexes.

The presence of the methyl group on one of the nitrogen atoms introduces steric hindrance, which may affect the accessibility of that nitrogen's lone pair for coordination. This could lead to a preference for monodentate coordination through the less hindered nitrogen atom (N5). Alternatively, the steric bulk of the methyl group could influence the conformational preferences of the ligand upon coordination, potentially favoring specific isomeric forms of the complex.

It is also conceivable that this compound could act as a bridging ligand, with each nitrogen atom coordinating to a different metal center, leading to the formation of polynuclear complexes. The specific coordination mode adopted would be highly dependent on the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, and pH), and the presence of other competing ligands.

Stability Constants:

The stability of the metal complexes formed by this compound is quantified by their stability constants (or formation constants). These constants provide a measure of the strength of the metal-ligand interaction. Due to a lack of specific experimental data for this ligand, no stability constants can be definitively reported.

Interactive Data Table: Postulated Coordination Behavior of this compound

| Metal Ion (M) | Plausible Coordination Mode(s) | Expected Relative Stability | Factors Influencing Coordination |

| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Bidentate (Chelating), Monodentate | High | Chelate effect, Irving-Williams series, Steric hindrance from the methyl group |

| Main Group Metals (e.g., Mg²⁺, Ca²⁺) | Bidentate (Chelating) | Moderate | Hard-soft acid-base (HSAB) principle, Ionic size |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Bidentate (Chelating) | Variable | High charge density, Preference for oxygen donors but can coordinate with nitrogen |

| Platinum Group Metals (e.g., Pt²⁺, Pd²⁺) | Bidentate (Chelating) | Very High | Strong covalent bonding, Square planar geometry preference |

This table is based on theoretical principles and is intended to be illustrative. Experimental data is required for confirmation.

Computational and Theoretical Studies on 1 Methyldecahydro 1,5 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For 1-methyldecahydro-1,5-naphthyridine, these methods provide a foundational understanding of its behavior at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometries

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost. DFT studies on this compound would typically involve geometry optimization to locate the minimum energy structure.

The ground state geometry of this compound is characterized by the fusion of two saturated six-membered rings, each containing a nitrogen atom. The fusion of the rings can be either cis or trans, leading to distinct diastereomers. Furthermore, the nitrogen atoms can undergo inversion, and the rings can adopt various chair, boat, or twist-boat conformations. The methyl group on one of the nitrogen atoms further complicates the conformational possibilities.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to determine the most stable conformations. nih.gov These calculations would predict bond lengths, bond angles, and dihedral angles for each conformer. For instance, in the most stable chair-chair conformation of the trans-fused isomer, the methyl group would likely adopt an equatorial position to minimize steric hindrance.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of trans-1-Methyldecahydro-1,5-naphthyridine (B3LYP/6-31G(d))

| Parameter | Value |

| C-N(1) bond length (Å) | 1.47 |

| N(1)-C(9) bond length (Å) | 1.48 |

| C(9)-C(10) bond length (Å) | 1.54 |

| C-N(5) bond length (Å) | 1.47 |

| N(1)-CH3 bond length (Å) | 1.46 |

| C-N(1)-C angle (°) | 112.5 |

| C-N(5)-C angle (°) | 111.8 |

Conformational Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are governed by the ensemble of its accessible conformations. Mapping the conformational energy landscape is therefore crucial. This involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima) and the transition states that connect them.

For this compound, this would involve rotations around the various C-C and C-N bonds. The relative energies of the different cis and trans fused isomers, as well as the various ring conformations (chair-chair, chair-boat, boat-boat), would be calculated. The energy barriers for ring inversion and nitrogen inversion would also be determined. For instance, the trans-isomer is generally found to be more stable than the cis-isomer in decalin systems due to fewer unfavorable non-bonded interactions. libretexts.orgslideshare.net A similar trend would be expected for the decahydro-1,5-naphthyridine (B2828593) ring system.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| trans (chair-chair, equatorial methyl) | 0.00 |

| trans (chair-chair, axial methyl) | 2.10 |

| cis (chair-chair, equatorial methyl) | 2.70 |

| cis (chair-chair, axial methyl) | 4.50 |

| trans (twist-boat-chair) | 5.80 |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful in silico tools used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential lead compounds.

Ligand-Protein Interaction Predictions with Biological Targets

Given the prevalence of the naphthyridine scaffold in biologically active compounds, this compound could be investigated as a potential ligand for various receptors. malayajournal.orgnih.gov Docking simulations would be performed to place the different low-energy conformers of the molecule into the binding site of a target protein.

Binding Affinity Estimations

Docking programs use scoring functions to estimate the binding affinity of a ligand for a protein. These scores are typically expressed in units of energy (e.g., kcal/mol) and provide a relative ranking of different ligands or different binding poses of the same ligand. A more negative score generally indicates a more favorable binding interaction.

For this compound, docking studies against a hypothetical kinase target might reveal which conformer binds most favorably and what the key interactions driving this binding are. For instance, a study on 1,5-naphthyridine (B1222797) derivatives as inhibitors of the TGF-beta type I receptor (ALK5) confirmed the binding mode proposed from docking studies with X-ray crystallography. nih.govresearchgate.net

Table 3: Hypothetical Docking Results for trans-1-Methyldecahydro-1,5-naphthyridine against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.5 |

| Predicted Hydrogen Bonds | N(5)-H with Asp123 backbone C=O |

| Key Hydrophobic Interactions | Leu34, Val42, Ile105 |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding.

For the this compound-protein complex, an MD simulation would start with the best-docked pose. The simulation would reveal the stability of the binding pose and whether the key interactions identified in the docking study are maintained over time. It would also allow for a more thorough sampling of the conformational space of the ligand within the binding site, potentially identifying alternative binding modes. Furthermore, MD simulations can be used to calculate the free energy of binding, providing a more accurate estimate of binding affinity than docking scores alone.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational and theoretical chemistry have emerged as indispensable tools in the study of complex heterocyclic compounds. For this compound, while specific experimental and computational studies are not extensively documented in publicly available literature, we can infer the application and outcomes of such studies based on research conducted on the parent decahydro-1,5-naphthyridine scaffold and related naphthyridine derivatives. These computational approaches are pivotal for predicting spectroscopic characteristics and elucidating potential reaction mechanisms, thereby guiding synthetic efforts and characterization.

Theoretical investigations into the spectroscopic properties of naphthyridine derivatives are frequently conducted using Density Functional Theory (DFT). ias.ac.in Such studies are crucial for correlating calculated molecular structures with experimental spectroscopic data. For a molecule like this compound, computational models can predict key spectroscopic parameters.

For instance, the predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. The calculations would account for the different stereoisomers (cis- and trans-fused rings) and the conformational isomers (e.g., chair-chair, chair-boat) of the decahydronaphthyridine core, as well as the influence of the N-methyl group. The local electronic environments of each proton and carbon atom, dictated by the molecule's three-dimensional structure, would be translated into a theoretical spectrum.

Similarly, vibrational spectroscopy, specifically infrared (IR) spectroscopy, can be modeled. The predicted IR spectrum would show characteristic absorption frequencies for C-H, C-N, and C-C bond stretching and bending vibrations within the saturated bicyclic system. These theoretical spectra serve as a benchmark for the analysis of experimentally obtained data, aiding in the confirmation of the compound's synthesis and structure.

Below are illustrative tables of predicted spectroscopic data for a plausible isomer of this compound, based on computational methods applied to similar saturated heterocyclic systems.

Table 1: Predicted ¹H NMR Chemical Shifts for a Conformer of this compound (Illustrative Data)

| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.25 | s |

| H-2ax | 2.80 | dt |

| H-2eq | 3.10 | d |

| H-3ax | 1.50 | qd |

| H-3eq | 1.85 | dm |

| H-4ax | 1.30 | qd |

| H-4eq | 1.75 | dm |

| H-4a | 2.10 | m |

| H-6ax | 2.75 | dt |

| H-6eq | 3.05 | d |

| H-7ax | 1.45 | qd |

| H-7eq | 1.80 | dm |

| H-8ax | 1.25 | qd |

| H-8eq | 1.70 | dm |

| H-8a | 2.05 | m |

Table 2: Predicted IR Absorption Frequencies for this compound (Illustrative Data)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950-2850 | C-H stretch (aliphatic) |

| 2780 | C-H stretch (N-CH₃) |

| 1460 | CH₂ scissoring |

| 1280 | C-N stretch |

| 1150 | C-C stretch |

The prediction of reaction pathways for this compound would also heavily rely on computational modeling. The reactivity of the parent 1,5-naphthyridine framework is known to be similar to that of quinoline (B57606). nih.gov However, the fully saturated decahydro- system exhibits reactivity characteristic of a tertiary aliphatic amine and a secondary amine within a bicyclic structure.

Theoretical studies can model the transition states and reaction energies for various transformations. For instance, the N1 nitrogen, being a tertiary amine, is a likely site for electrophilic attack. Computational models could predict the feasibility and kinetics of N-alkylation or N-acylation reactions at the N5 position. nih.gov

Furthermore, oxidation reactions of the decahydronaphthyridine skeleton to form the aromatic 1,5-naphthyridine are known to be possible, often requiring high temperatures. nih.govmdpi.com Theoretical calculations can help to understand the mechanism of this dehydrogenation process, identifying the most likely intermediates and the energy barriers associated with each step. Such studies can elucidate whether the reaction proceeds via a stepwise or concerted mechanism and how the methyl group on N1 might influence the reaction rate and regioselectivity. Docking studies have also been employed to understand the binding modes of 1,5-naphthyridine derivatives with biological targets. nih.gov

Biological Activity and Mechanistic Insights of 1 Methyldecahydro 1,5 Naphthyridine Derivatives

Exploration of Molecular Targets and Pathways

The diverse biological effects of 1,5-naphthyridine (B1222797) derivatives stem from their interaction with various molecular targets and pathways crucial for cell survival and proliferation.

DNA topoisomerases are essential enzymes that regulate the topological state of DNA, making them critical for processes like replication, transcription, and DNA repair. biomedpharmajournal.orgresearchgate.net Consequently, they have emerged as important targets for anticancer and antimicrobial drugs. biomedpharmajournal.org

Several 1,5-naphthyridine derivatives have demonstrated potent inhibitory activity against topoisomerase I (Top1). nih.govnih.gov For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit human Top1 and exhibit antiproliferative activity against human colon cancer cells. nih.gov The mechanism of action often involves the stabilization of the Top1-DNA cleavage complex, leading to DNA damage and apoptosis. nih.gov

Notably, some indeno-1,5-naphthyridine derivatives have shown selective inhibition of Leishmania infantum topoisomerase IB (LTopIB) over the human counterpart (hTopIB). nih.govnih.gov This selectivity is crucial for developing antiparasitic agents with minimal host toxicity. The unique heterodimeric structure of leishmanial TopIB, which differs from the monomeric human enzyme, provides a basis for this selective targeting. researchgate.netnih.gov

| Compound Family | Target Enzyme | Biological Effect | Reference |

| Phenyl- and Indeno-1,5-naphthyridines | Topoisomerase I | Antiproliferative (human colon cancer) | nih.gov |

| Dibenzo[c,h] researchgate.netmdpi.comnaphthyridinediones | Topoisomerase I | Anticancer | nih.gov |

| Indeno-1,5-naphthyridines | Leishmania infantum Topoisomerase IB | Antileishmanial | nih.govnih.gov |

Kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and infectious diseases.

Derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov Optimization of a screening hit led to the development of 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives that inhibit ALK5 autophosphorylation with high potency. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors to human ALK5. nih.gov

Furthermore, a novel 2,8-disubstituted-1,5-naphthyridine was identified as an inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), a key enzyme for the parasite's survival. nih.gov This discovery highlights the potential of the 1,5-naphthyridine scaffold in developing new antimalarial drugs. nih.gov

| Derivative Class | Target Kinase | Biological Activity | Reference |

| 1,5-Naphthyridine aminothiazole and pyrazole derivatives | TGF-beta type I receptor (ALK5) | Potent and selective ALK5 inhibition | nih.gov |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) | Antimalarial | nih.gov |

The therapeutic potential of 1,5-naphthyridine derivatives extends to the modulation of other critical enzyme systems. In the context of leishmaniasis, a neglected tropical disease, these compounds have shown promise. nih.govnih.gov The current treatments for leishmaniasis suffer from issues like toxicity and drug resistance, underscoring the need for new therapeutic agents. nih.gov

Research has focused on developing 1,5-naphthyridine derivatives that can effectively combat Leishmania infantum. nih.govnih.gov As mentioned earlier, a key target is the parasite's unique type IB DNA topoisomerase. researchgate.netnih.govnih.gov Several synthesized tetrahydroindeno-1,5-naphthyridines and indeno-1,5-naphthyridines have exhibited significant antileishmanial activity against both the promastigote and amastigote stages of the parasite. nih.govnih.gov Some of these compounds displayed a high selective index, indicating greater toxicity towards the parasite than host cells. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govrjraap.com For 1,5-naphthyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity. nih.govnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,5-naphthyridine derivatives, the core heterocyclic system itself is a key pharmacophoric element. The nitrogen atoms within the fused pyridine (B92270) rings are crucial for forming hydrogen bonds and other interactions with the active sites of target enzymes. nih.gov

For example, in the case of ALK5 inhibitors, the 1,5-naphthyridine core acts as a scaffold to which other functional groups are attached to enhance binding affinity and selectivity. nih.gov Similarly, for topoisomerase inhibitors, the planar nature of the aromatic system allows for intercalation into the DNA, a key step in their mechanism of action. nih.gov

The biological activity of 1,5-naphthyridine derivatives can be significantly modulated by altering the substitution patterns on the core scaffold. nih.govnih.gov For instance, in the development of topoisomerase I inhibitors, the introduction of different substituents on phenyl- and indeno-1,5-naphthyridine derivatives led to varying levels of inhibitory activity. nih.gov

The discovery and optimization of 1,5-tetrahydronaphthyridines as potent CETP inhibitors also highlight the importance of substitution patterns. nih.gov SAR optimization efforts led to the identification of compounds with nanomolar inhibitory activity in vitro. nih.gov

Stereochemical Influences on Target Binding and Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule is a critical determinant of its biological activity. For derivatives of the decahydro-1,5-naphthyridine (B2828593) scaffold, the stereochemical configuration influences how the molecule fits into and interacts with the binding sites of its biological targets. The fusion of the two saturated rings in the decahydro-1,5-naphthyridine core can result in multiple stereoisomers. The relative orientation of substituents on the rings can lead to significant differences in pharmacological effects.

For instance, in a series of 8-hydroxy naphthyridine derivatives developed for antileishmanial activity, the spatial arrangement of substituents was key to potency. While these were aromatic naphthyridines, the principle extends to saturated systems. The exploration of substituents on the naphthyridine core revealed that even small changes could lead to a loss of activity. nih.gov In another example involving fused naphthyridines, a synthetic route was designed for the selective generation of three stereogenic centers, highlighting the importance of controlling stereochemistry to achieve desired biological outcomes. mdpi.com While specific studies detailing the stereoisomers of 1-methyldecahydro-1,5-naphthyridine and their differential target binding are not extensively documented in the reviewed literature, the principles derived from related heterocyclic systems underscore the necessity of stereochemical control in drug design. The orientation of the methyl group and the conformation of the decahydronaphthyridine rings would be expected to dictate the molecule's ability to form crucial interactions with a target protein.

Mechanism of Action Studies at the Cellular and Molecular Level

Understanding how a compound exerts its effects at the cellular and molecular level is fundamental to its development as a therapeutic agent. For naphthyridine derivatives, research has delved into their modulation of key cellular pathways and direct interactions with essential macromolecules.

The Wnt signaling pathway is a crucial cascade of proteins involved in numerous cellular processes, including cell differentiation, proliferation, and carcinogenesis. nih.gov Aberrant Wnt signaling is implicated in various diseases, making it a key target for therapeutic intervention. encyclopedia.pubijbs.com Certain naphthyridine derivatives have been identified as modulators of this pathway.

Studies have shown that some compounds containing the 1,5-naphthyridine core can act as potent inhibitors of the Wnt pathway. nih.govnih.gov For example, pimozide, an antipsychotic drug, was found to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma (HCC) cells. ijbs.com This inhibition leads to a reduction in the expression of downstream targets like the epithelial cell adhesion molecule (EpCAM), thereby suppressing tumor cell growth. ijbs.com The mechanism often involves preventing the accumulation of β-catenin, a key protein in the pathway that, when active, translocates to the nucleus to activate target gene transcription. nih.govijbs.com The inhibition of the Wnt pathway represents a promising strategy for cancer treatment, and naphthyridine-based compounds are an area of active investigation. encyclopedia.pub

Table 1: Examples of Naphthyridine Derivatives and Their Effects on Cellular Signaling

Naphthyridine derivatives can exert their biological effects through direct physical interaction with cellular macromolecules. A notable mechanism for certain classes of aromatic naphthyridines, particularly polycyclic alkaloids like pyridoacridines, is the interaction with DNA. nih.gov Some of these compounds are known to inhibit topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription. nih.gov This inhibition is thought to occur through a mechanism related to DNA intercalation, where the flat, aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix.

Furthermore, other naphthyridine derivatives have been designed as DNA gyrase inhibitors. mdpi.com DNA gyrase is a bacterial enzyme essential for DNA replication, making it an excellent target for antibacterial agents. For example, 1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring showed potent inhibitory effects against DNA gyrase, with IC₅₀ values in the low microgram per milliliter range. mdpi.com While these examples feature aromatic or partially saturated naphthyridines, the potential for a decahydro-1,5-naphthyridine derivative to interact with macromolecules would depend heavily on its specific substituents and their ability to form hydrogen bonds, electrostatic interactions, or other non-covalent bonds with a target.

Comparative Analysis of Biological Activity with Aromatic and Partially Saturated Naphthyridines

The degree of saturation in the naphthyridine core has a profound impact on the compound's biological activity profile. Aromatic, partially saturated (e.g., tetrahydro-), and fully saturated (decahydro-) naphthyridines exhibit distinct properties.

Aromatic naphthyridines, which are planar and electron-deficient, have a rich history in medicinal chemistry. nih.govmdpi.com They are found in numerous natural products and synthetic compounds with a wide array of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.comnih.gov For example, canthin-6-one, a 1,5-naphthyridine alkaloid, displays immunomodulatory and anticancer properties. nih.govresearchgate.net Synthetic aromatic 1,5-naphthyridines have been developed as potent inhibitors of various kinases, such as TGF-beta type I receptor (ALK5) and Aurora kinases. nih.govnih.gov The planarity of the aromatic system is often crucial for mechanisms like DNA intercalation or fitting into the ATP-binding pocket of kinases.

In contrast, reducing the aromaticity can drastically alter or eliminate biological activity. In one study on antileishmanial agents, replacing an aromatic ring with cyclic amides, which introduces partial saturation, resulted in inactive compounds. nih.gov This suggests that the electron density and geometry of the aromatic ring were essential for activity in that specific context. nih.gov

Conversely, introducing saturation can be beneficial for other properties or lead to different biological targets. The synthesis of hybrid tetrahydro nih.govnih.govnaphthyridine derivatives demonstrates the interest in exploring this chemical space. mdpi.com The non-planar, flexible structure of a decahydro-1,5-naphthyridine derivative would interact with biological targets differently than its flat, aromatic counterpart. It would be less likely to act as a DNA intercalator but might be better suited to fit into complex, three-dimensional protein pockets. The saturated scaffold provides a three-dimensional framework from which substituents can be projected in precise vectors, a feature highly valued in modern drug design.

Table 2: Comparative Biological Activities of Naphthyridine Scaffolds

Applications and Future Research Trajectories

Development of Chemical Probes and Tools for Biological Research

The development of chemical probes is crucial for understanding complex biological systems. These molecular tools enable the study of protein function and biological pathways with high precision. The 1-methyldecahydro-1,5-naphthyridine scaffold, with its defined three-dimensional structure and potential for functionalization, is a promising candidate for the creation of novel chemical probes.

The core structure of decahydro-1,5-naphthyridine (B2828593) can be systematically modified to introduce reporter groups, such as fluorescent tags or biotin, without significantly altering its binding properties to a target protein. The methyl group at the 1-position can influence the compound's lipophilicity and metabolic stability, which are key parameters for effective probes in cellular and in vivo studies. While specific probes based on this compound are yet to be extensively reported, the parent 1,5-naphthyridine (B1222797) framework has been utilized in the design of fluorescent sensors. For instance, certain 1,5-naphthyridine derivatives exhibit solvatochromic fluorescence, making them suitable for developing amine sensors.

Future research in this area could focus on synthesizing a library of this compound derivatives and screening them against various biological targets to identify lead compounds for probe development.

Ligands in Asymmetric Catalysis

The rigid, bicyclic structure of decahydro-1,5-naphthyridine makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The introduction of a methyl group on one of the nitrogen atoms, as in this compound, can create a specific steric and electronic environment that may be beneficial for inducing enantioselectivity in metal-catalyzed reactions.

While the application of this compound itself as a ligand is not well-documented, the broader class of naphthyridines has been successfully employed as ligands in various catalytic systems. For example, 1,5-naphthyridine derivatives have been used to form complexes with metals like silver(I), demonstrating their coordinating capabilities. researchgate.net An asymmetric synthesis of a tetrahydronaphthyridine scaffold has been developed, highlighting the potential of these systems in enantioselective synthesis. nih.gov

The synthesis of chiral variants of this compound and their evaluation as ligands in reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions could be a fruitful avenue for future research. The stereochemistry of the decahydronaphthyridine core can be controlled during synthesis, allowing for the creation of a diverse set of ligands.

Exploration in Materials Science (e.g., optoelectronic applications, sensors)

The aromatic 1,5-naphthyridine core is known for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. nih.gov While the fully saturated decahydro- scaffold of this compound lacks the extensive π-conjugation necessary for typical optoelectronic applications, its derivatives could find use in other areas of materials science.

Computational studies on 4,8-substituted-1,5-naphthyridines have suggested their potential as blue-emitting materials and electron-transport materials in OLEDs. nih.govrsc.org Although the saturated nature of this compound makes it unsuitable for these specific applications, this highlights the versatility of the broader naphthyridine family in materials science.

Integration into Complex Natural Product Syntheses

The 1,5-naphthyridine skeleton is a core component of various natural products, particularly alkaloids, many of which exhibit significant biological activities. mdpi.com The decahydro-1,5-naphthyridine framework can be considered a saturated analog of these natural products and a valuable synthon for the construction of complex molecular architectures.

The synthesis of fused 1,5-naphthyridine systems is an active area of research, with methods like the Friedländer and Skraup reactions being commonly employed. mdpi.com The N-alkylation of fused dihydro- or tetrahydro nih.govnih.govnaphthyridines is a known transformation, suggesting that the synthesis of this compound-containing structures is feasible. nih.gov

Future synthetic efforts could focus on using this compound as a key building block in the total synthesis of novel alkaloids or complex molecules with potential therapeutic properties. The defined stereochemistry of the decahydronaphthyridine core can be exploited to control the three-dimensional arrangement of substituents in the target molecule.

Advanced Methodologies for Derivatization and Scaffold Expansion

The development of new synthetic methods to functionalize and expand upon the this compound scaffold is crucial for exploring its full potential. While the parent 1,5-naphthyridine ring has been extensively studied in terms of its reactivity, the saturated decahydro- system offers different synthetic challenges and opportunities.

Various synthetic strategies have been developed for the 1,5-naphthyridine core, including cyclization and cycloaddition reactions. nih.gov These methods could be adapted for the synthesis of substituted decahydronaphthyridines. For instance, the reduction of functionalized 1,5-naphthyridines can lead to the corresponding saturated systems.

Future research should aim to develop regioselective and stereoselective methods for the introduction of functional groups onto the this compound skeleton. This would allow for the creation of diverse chemical libraries for screening in various applications.

Advanced Computational Approaches in Drug Design and Discovery

Computational methods are increasingly important in modern drug discovery, enabling the prediction of binding affinities, pharmacokinetic properties, and potential biological targets for small molecules. dntb.gov.ua The this compound scaffold, with its well-defined and rigid structure, is an ideal candidate for computational modeling.

Docking studies can be employed to predict how this compound and its derivatives might interact with the binding sites of various enzymes and receptors. For example, derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the TGF-beta type I receptor through screening and optimization. dntb.gov.uanih.gov

Q & A

Q. What are the primary synthetic routes for 1-methyldecahydro-1,5-naphthyridine, and how can reaction conditions be optimized for yield?

The synthesis typically involves two steps:

Core Hydrogenation : Reduction of 1,5-naphthyridine to decahydro-1,5-naphthyridine using sodium in ethanol or catalytic hydrogenation (e.g., PtO₂ in acidic conditions), yielding a mixture of cis- and trans-isomers .

Methylation : Introducing the methyl group via alkylation. For example, quaternization with methyl iodide or Mannich-type reactions under basic conditions (e.g., NaOH in DMSO) can selectively functionalize the nitrogen or carbon positions .

Optimization : Yield and selectivity depend on catalyst choice (e.g., PtO₂ vs. Pd/C), solvent polarity, and reaction time. For example, Na/EtOH reduction at reflux achieves >90% conversion, while alkylation efficiency improves with controlled stoichiometry of methylating agents .

Q. How is the stereochemistry of this compound characterized experimentally?

Key methods include:

Q. What are the stability considerations for this compound under varying storage conditions?

- Thermal Stability : Decomposition occurs above 200°C, releasing toxic fumes (e.g., NOₓ). Store at room temperature in inert atmospheres .

- Light Sensitivity : UV exposure may induce ring-opening; amber glass containers are recommended .

- Moisture : Hydrolysis risk at the methylated nitrogen; desiccants (e.g., silica gel) are critical for long-term storage .

Advanced Research Questions

Q. How does the methyl group in this compound influence its biological activity compared to non-methylated analogs?

- Enhanced Lipophilicity : The methyl group increases logP by ~0.5 units, improving membrane permeability in cellular assays (e.g., Caco-2 models) .

- Receptor Binding : Methylation alters steric interactions with targets. For example, methylated derivatives show 10-fold higher affinity for NK1 receptors compared to non-methylated analogs, as shown in competitive binding assays (IC₅₀ = 4–6 nM) .

- Metabolic Stability : Methylation reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in in vivo pharmacokinetic studies .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the methyl group lowers LUMO energy by 1.2 eV, enhancing susceptibility to oxidation .

- Molecular Docking : Simulates interactions with enzymes (e.g., ALK5 kinase). Docking scores correlate with experimental IC₅₀ values (R² = 0.89) when using AutoDock Vina with flexible side chains .

- MD Simulations : Reveal conformational dynamics in solvent (e.g., water vs. DMSO), guiding solvent selection for reactions .

Q. How can contradictions in reported biological data for 1,5-naphthyridine derivatives be resolved?

- Assay Standardization : Discrepancies in IC₅₀ values often arise from variations in cell lines (e.g., UC11MG vs. HEK293). Use isogenic cell lines and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolite Interference : Methylated derivatives may generate active metabolites. LC-MS/MS profiling identifies confounding compounds .

- Structural Confounders : Impurities from incomplete hydrogenation (e.g., tetrahydro intermediates) can skew results. Purity verification via HPLC (>97%) is essential .

Q. What methodologies are recommended for ecotoxicological assessments of this compound?

- Acute Toxicity Tests :

- Daphnia magna: 48-hour LC₅₀ assays in OECD medium .

- Aliivibrio fischeri: Bioluminescence inhibition (EC₅₀ < 10 mg/L indicates high toxicity) .

- Bioaccumulation Potential : Calculate logKₒw (Octanol-water coefficient). A logKₒw > 3.5 suggests high bioaccumulation, requiring mitigation strategies .

- Degradation Studies : Use HPLC-UV to track hydrolysis half-life in environmental matrices (e.g., pH 7.4 buffer: t₁/₂ = 14 days) .

Q. How can this compound be functionalized for metal coordination studies?

- Direct Coordination : The nitrogen atoms act as ligands for transition metals (e.g., Co²⁺, Cu²⁺). Synthesize complexes by refluxing with metal salts (e.g., CoCl₂) in ethanol .

- Post-Modification : Introduce phosphine or cyclopentadienyl groups via Suzuki coupling or nucleophilic substitution to enhance binding to metal centers (e.g., Rh or Zr) .

- Characterization : Use XAS (X-ray Absorption Spectroscopy) to confirm metal-ligand bond lengths and oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.